
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Métodos De Preparación
The synthesis of 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with acetophenone derivatives under acidic conditions to form the pyrrole ring. Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the benzyl and phenyl groups onto the pyrrole core. Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Major Products: These reactions yield products such as pyrrole oxides, reduced pyrroles, and substituted pyrroles, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
1-Benzyl-4-methyl-2,3-diphenyl-1H-pyrrole can be compared to other pyrrole derivatives, such as:
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole: Another related compound with a pyrazole ring instead of a pyrrole ring, offering different reactivity and applications.
Propiedades
Número CAS |
112500-33-1 |
|---|---|
Fórmula molecular |
C24H21N |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-benzyl-4-methyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C24H21N/c1-19-17-25(18-20-11-5-2-6-12-20)24(22-15-9-4-10-16-22)23(19)21-13-7-3-8-14-21/h2-17H,18H2,1H3 |
Clave InChI |
AELPELDQDNUGHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
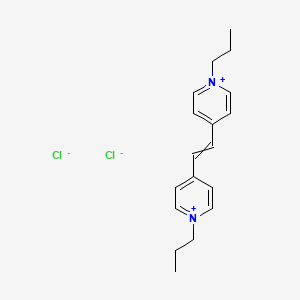
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
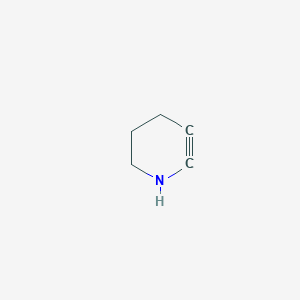


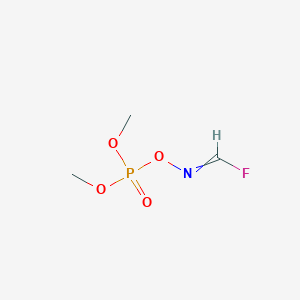
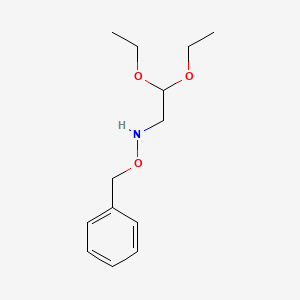
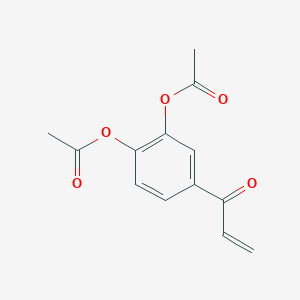

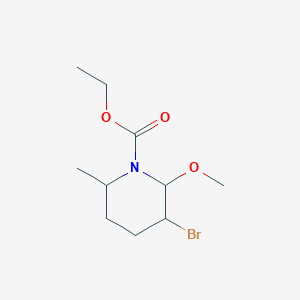
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
